molecular formula C15H18N4O4 B2484297 methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1797650-44-2

methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2484297
CAS No.: 1797650-44-2
M. Wt: 318.333
InChI Key: AONOWFIVFKBENX-UHFFFAOYSA-N
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Description

Methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

methyl 7-[(2-oxoimidazolidine-1-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-23-15(22)18-6-4-10-2-3-12(8-11(10)9-18)17-14(21)19-7-5-16-13(19)20/h2-3,8H,4-7,9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONOWFIVFKBENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced isoquinolines or other derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the isoquinoline ring.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Azlocillin: A beta-lactam antibiotic with a similar oxoimidazolidine moiety.

  • Penicillin derivatives: Other beta-lactam antibiotics with varying side chains and functional groups.

Uniqueness: Methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its unique structural features and potential applications in various fields. Its distinct molecular structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

Methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1797650-44-2) is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways associated with neurodegenerative diseases and cancer. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O4C_{15}H_{18}N_{4}O_{4} with a molecular weight of 318.33 g/mol. The compound features a complex structure that includes an isoquinoline core and an oxoimidazolidine moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₄
Molecular Weight318.33 g/mol
CAS Number1797650-44-2

The compound has been identified as a modulator of beta-secretase activity, which plays a significant role in the pathogenesis of Alzheimer's disease (AD). By inhibiting beta-secretase, it potentially reduces the formation of amyloid-beta peptides, thereby decreasing amyloid plaque accumulation in the brain .

In Vitro Studies

Recent studies have demonstrated that related compounds within the same structural class exhibit significant inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. The lead compound from these studies showed IC50 values in the low nanomolar range, indicating potent inhibition compared to established PARP inhibitors like Olaparib .

Structure-Activity Relationship (SAR)

Research has outlined key structural features that enhance biological activity:

  • Amide Substituents : Variations in the amide group significantly affect potency and selectivity towards PARP enzymes.
  • Isoquinoline Core Modifications : Changes to the isoquinoline structure can improve solubility and bioavailability.

Alzheimer's Disease Models

In animal models of Alzheimer's disease, compounds derived from the isoquinoline scaffold have shown promising results in reducing cognitive decline and amyloid plaque burden. For instance, in a study involving transgenic mice expressing human APP (amyloid precursor protein), treatment with related compounds resulted in decreased plaque formation and improved memory performance .

Cancer Therapeutics

The potential application of this compound as an anticancer agent has also been explored. Preliminary data indicate that it may enhance the efficacy of chemotherapeutic agents by modulating DNA repair pathways through PARP inhibition .

Q & A

Q. What are the key structural features and synthetic routes for methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The compound contains a 3,4-dihydroisoquinoline scaffold fused with a 2-oxoimidazolidine carboxamide group. A general synthesis approach involves coupling 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazolones or similar nucleophiles under reflux in acetic acid with sodium acetate as a base. Recrystallization from DMF/acetic acid mixtures is recommended for purification . For analogous dihydroisoquinoline derivatives, copper(I) iodide-catalyzed reactions with propanedinitrile in DMSO and potassium carbonate have been employed .

Q. What safety precautions are critical when handling this compound?

Follow GHS guidelines for unclassified but potentially hazardous compounds:

  • Avoid heat sources, sparks, and open flames (P210) .
  • Use personal protective equipment (PPE) and ensure proper ventilation.
  • In case of skin contact, immediately rinse with water and remove contaminated clothing (P102, P103) .

Q. How can researchers confirm the compound’s purity and structural integrity?

Analytical methods include:

  • HPLC : Use a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid .
  • Mass spectrometry (MS) : Compare observed molecular weight (theoretical ~274.31 g/mol for similar derivatives) and fragmentation patterns with computational predictions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key variables include:

  • Catalyst selection : Copper(I) iodide improves reaction efficiency in dihydroisoquinoline synthesis, reducing side products .
  • Solvent optimization : DMSO enhances reactivity in cyclization steps, while acetic acid aids in intermediate purification .
  • Temperature control : Reflux conditions (100–120°C) balance reaction rate and decomposition risks .

Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?

  • Isomerization : The 3,4-dihydroisoquinoline moiety may undergo tautomerization. Use NMR (¹H and ¹³C) to monitor stereochemical stability, particularly at the carboxamide linkage .
  • Purity discrepancies : Combine HPLC with diode-array detection (DAD) to distinguish co-eluting impurities .

Q. How can biological activity assays be designed for this compound?

  • Target selection : Prioritize enzymes like monoamine oxidase (MAO) or cholinesterase, given structural similarities to multi-target inhibitors .
  • Dose-response studies : Use randomized block designs with split-split plots for in vitro assays, ensuring replicates (e.g., 4 replicates with 5 samples each) to account for variability .

Q. What methodologies assess the compound’s environmental fate and ecotoxicity?

  • Degradation studies : Monitor abiotic/biotic transformations under simulated environmental conditions (pH 4–9, UV exposure) .
  • Ecological risk models : Integrate physical-chemical properties (e.g., logP, solubility) with bioaccumulation data from cell-to-ecosystem level assays .

Methodological Considerations Table

AspectMethodologyReference
SynthesisReflux in acetic acid with sodium acetate; copper(I) iodide catalysis
PurificationRecrystallization (DMF/acetic acid)
Purity AnalysisHPLC with tetrabutylammonium hydroxide mobile phase
Safety HandlingAvoid ignition sources; use PPE and ventilation
Biological AssaysRandomized block design with MAO/cholinesterase targets

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